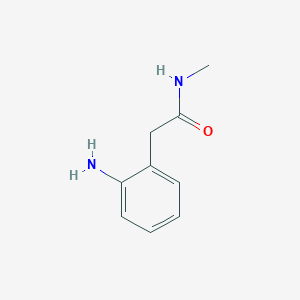

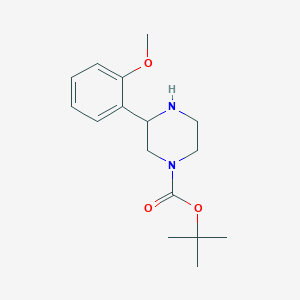

3-(aminomethyl)-N,N-dimethylbenzamide

Vue d'ensemble

Description

The compound 3-(aminomethyl)-N,N-dimethylbenzamide is a chemical entity that can be derived from benzamide structures with substitutions that include an aminomethyl group and dimethyl groups. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, properties, and reactions, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions such as aminolysis, chlorination, oxidation, and ammonolysis. For instance, the synthesis of a tripeptide derivative from a benzamide precursor was achieved by reacting it with glycinediethylamide at elevated temperatures using solvents like dimethylsulfoxide and dimethylformamide . Another study reported the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide using thionyl chloride, exploring the effects of reaction conditions such as temperature and solvent choice . Similarly, 2-amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin through a series of reactions, with optimization of process conditions . These methods could potentially be adapted for the synthesis of 3-(aminomethyl)-N,N-dimethylbenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide group attached to a benzene ring, which can be further substituted with various functional groups. The structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined using spectroscopic methods and X-ray analysis, highlighting the importance of structural characterization in understanding the properties and reactivity of such compounds .

Chemical Reactions Analysis

Benzamide derivatives participate in a variety of chemical reactions. The study on the tripeptide derivative indicates that peptide couplings can occur at elevated temperatures, which is significant for the synthesis of complex molecules . The reactivity of 3-aminobenzamide with alkylating agents like methyl methanesulfonate was shown to increase sister-chromatid exchanges in cells, suggesting a role in DNA damage and repair mechanisms . This reactivity could be relevant to the chemical behavior of 3-(aminomethyl)-N,N-dimethylbenzamide in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the solubility of amino components was a factor in the peptide coupling reactions described in the synthesis of the tripeptide derivative . The influence of reaction conditions on the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide also sheds light on the importance of understanding the physical properties for optimizing chemical reactions .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques: Research has shown that compounds similar to 3-(aminomethyl)-N,N-dimethylbenzamide can be synthesized through processes like chlorination, oxidation, and ammonolysis. For example, 2-Amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with a high purity, demonstrating the feasibility of synthesizing such compounds (Zhang Zho, 2014).

- Chemical Oxidation: In the field of medicinal chemistry, the oxidation properties of similar compounds have been studied. For instance, N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, a compound with structural similarities, was subjected to chemical oxidizing agents, revealing various oxidation sites and degrees (S. Adolphe-Pierre et al., 1998).

Biological and Pharmacological Applications

- DNA Repair and Biochemical Research: Compounds like 3-aminobenzamide have shown to influence DNA repair mechanisms. Studies indicate that 3-aminobenzamide can stimulate DNA repair in human lymphocytes, showcasing its potential role in cellular repair processes (V. Bohr & H. Klenow, 1981).

- Neurotropic Properties: Research on derivatives of similar compounds has explored their psycho- and neurotropic properties. For instance, studies on 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones have identified compounds with specific sedative effects and anti-amnesic activity, which are of interest for further study as psychoactive compounds (I. Podolsky et al., 2017).

Material Science and Industrial Applications

- Chemical Reagents and Intermediates: These compounds can serve as intermediates or reagents in various chemical reactions. For example, the reactions of N,N-dimethylbenzamide diethylmercaptole with different compounds have been studied, revealing its versatility in producing a variety of chemical products (T. Mukaiyama & Tatsuaki Yamaguchi, 1966).

Mécanisme D'action

Target of Action

The primary target of 3-(aminomethyl)-N,N-dimethylbenzamide is the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its corresponding tRNA. This process is essential for the survival and growth of Mycobacterium tuberculosis, making LeuRS a promising target for antitubercular agents .

Mode of Action

3-(aminomethyl)-N,N-dimethylbenzamide interacts with its target by inhibiting the activity of LeuRS . This inhibition disrupts the protein synthesis process, leading to a halt in the growth and proliferation of the bacteria

Biochemical Pathways

The inhibition of LeuRS affects the protein synthesis pathway in Mycobacterium tuberculosis . This disruption in protein synthesis can lead to downstream effects such as impaired cell growth and division, ultimately leading to the death of the bacteria

Result of Action

The inhibition of LeuRS by 3-(aminomethyl)-N,N-dimethylbenzamide results in the disruption of protein synthesis in Mycobacterium tuberculosis . This disruption can lead to impaired cell growth and division, ultimately leading to the death of the bacteria

Propriétés

IUPAC Name |

3-(aminomethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONKHTATCMFVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588247 | |

| Record name | 3-(Aminomethyl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N,N-dimethylbenzamide | |

CAS RN |

863548-47-4 | |

| Record name | 3-(Aminomethyl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1284473.png)

![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1284474.png)

![3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1284477.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284518.png)